molecular formula Cl2H2MnO B1592277 Manganese dichloride monohydrate CAS No. 64333-01-3

Manganese dichloride monohydrate

Cat. No. B1592277
CAS RN: 64333-01-3
M. Wt: 143.86 g/mol
InChI Key: BXRRQHBNBXJZBQ-UHFFFAOYSA-L
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Description

Manganese dichloride monohydrate, also known as Manganese(II) chloride monohydrate, is a pink crystalline or powder form compound . It is used for various purposes including laboratory chemicals and synthesis of substances .


Synthesis Analysis

Manganese(II) chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid . In the laboratory, it can also be prepared by treating manganese metal or manganese(II) carbonate with hydrochloric acid . Single crystals of both structural α- and β-forms were obtained by solvent evaporation techniques .


Molecular Structure Analysis

The molecular formula of Manganese dichloride monohydrate is Cl2Mn.H2O . The crystal structure of both α-form and β-form of MnCl2·4H2O consists of discrete octahedra complexes [MnCl2(H2O)4] linked by O–H⋅⋅⋅Cl− hydrogen bonds .


Chemical Reactions Analysis

Manganese dichloride monohydrate serves as a starting point for the synthesis of a variety of organomanganese compounds . For example, manganocene is prepared by reaction of MnCl2 with a solution of sodium cyclopentadienide in tetrahydrofuran (THF) .


Physical And Chemical Properties Analysis

Manganese dichloride monohydrate is a pink solid with a molecular weight of 143.86 g/mol . It is toxic if swallowed, causes serious eye damage, and may cause damage to organs (Brain) through prolonged or repeated exposure .

Scientific Research Applications

Synthesis of Organomanganese Reagents

Manganese(II) chloride hydrate is used as a starting material for the preparation of organomanganese chloride reagents. These reagents are pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds .

Catalysis in Organic Reactions

This compound, in combination with organolithium (RLi) or Grignard reagents (RMgX), catalyzes various organic reactions. It facilitates the reduction of vinyl and aryl halides, the stereoselective coupling of vinyl iodides, and the alkylation of enol triflates .

Conjugate Addition Reactions

Manganese dichloride monohydrate is utilized in Mn-Cu-catalyzed conjugate addition of RMgX to enones. This process is essential for the synthesis of various organic compounds, including pharmaceuticals .

Acylation Reactions

The compound is also employed in Mn-catalyzed acylation of RMgX by acyl chlorides. Acylation is a critical step in modifying the structure of organic molecules to alter their properties or activity .

Diastereoselective Reduction

When combined with sodium borohydride (NaBH4), Manganese(II) chloride hydrate acts as a diastereoselective reducing agent. This is particularly useful in the synthesis of chiral molecules, which are important in the development of new drugs .

Preparation of Manganese Enolates

Manganese dichloride monohydrate serves as a starting material for the preparation of manganese enolates. These enolates are regio- and stereo-selectively formed and are crucial intermediates in organic synthesis .

Safety and Hazards

Manganese dichloride monohydrate is toxic if swallowed and causes serious eye damage . It may cause damage to organs (Brain) through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Manganese dichloride monohydrate has been widely studied in biology and medicine for its impact on biological activity . It is also used as a neuronal contrast agent for enhanced magnetic resonance imaging , and in materials and coordination chemistry as a precursor for the solvothermal synthesis of cathode materials .

Mechanism of Action

Target of Action

Manganese dichloride monohydrate, also known as Manganese(II) chloride hydrate, primarily targets enzymes that regulate biological functions and processes . It serves as an essential cofactor and activator for many enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases . These enzymes play crucial roles in various cellular functions, including immune function, metabolism, growth potential, hemostasis, mitochondrial homeostasis, antioxidant function, and neuronal function .

Mode of Action

Manganese dichloride monohydrate interacts with its targets by serving as a cofactor, enabling these enzymes to perform their functions . It is also a weak Lewis acid, reacting with chloride ions to produce a series of salts . Upon treatment with typical organic ligands, Manganese(II) chloride hydrate undergoes oxidation by air to give Mn (III) complexes .

Biochemical Pathways

The action of Manganese dichloride monohydrate affects several biochemical pathways. It plays a role in the formation of the mucopolysaccharide chondroitin sulphate, which is a component of cartilage and is important for bone formation . It also impacts the tricarboxylic acid cycle and electron transport chain, which are crucial for energy production .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body

Result of Action

The action of Manganese dichloride monohydrate results in various molecular and cellular effects. It helps in the formation of cartilage and bone , supports the function of various enzymes , and impacts energy production . Excessive exposure to manganese can be toxic, leading to disruptions in iron transport and heme biosynthesis .

Action Environment

The action, efficacy, and stability of Manganese dichloride monohydrate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect its reactivity . Additionally, the pH of the environment can influence its solubility and therefore its bioavailability . More research is needed to fully understand how environmental factors influence the action of Manganese(II) chloride hydrate.

properties

IUPAC Name

manganese(2+);dichloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRRQHBNBXJZBQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2MnO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040545
Record name Manganese chloride hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese dichloride monohydrate

CAS RN

64333-01-3, 20603-88-7, 13446-34-9, 73913-06-1
Record name Manganese chloride (MnCl2), monohydrate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manganese dichloride dihydrate
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Record name Manganese chloride tetrahydrate
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Record name Manganese chloride hydrate
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Record name Manganese chloride hydrate
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Record name Manganese dichloride hydrate
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Record name MANGANESE CHLORIDE MONOHYDRATE
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Synthesis routes and methods

Procedure details

Turning now to FIG. 1, a four step synthetic route for the preparation of α,δ-bis(4-hydroxy)sexiphenylene, in accordance with an embodiment of the present invention, is presented. Thus in a first step, a first solution is prepared by adding an appropriate amount of 4-methoxyphenylacetic acid to an aqueous solution of sodium carbonate. To this first solution is added an appropriate amount of a second solution, aqueous manganese chloride, to produce a pink foamy mixture. This mixture is washed with water and filtered to yield a pink powder, now comprising sodium phenylacetate and manganese dichloride hydrate. This pink powder is distilled at 300-320° C. under vacuum to effect a thermally induced dehydrative coupling reaction to give an excellent yield (72%) of white crystals of 1,3-bis(4-methoxyphenyl)propanone, having a melting point of between approximately 75-76° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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